![molecular formula C20H19N3O5 B410715 N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE](/img/structure/B410715.png)
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both hydroxy and nitro functional groups on the quinoline ring, along with a methoxy-phenyl and propionamide substituent, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multiple steps:
Formation of 8-Hydroxy-5-nitroquinoline: This can be achieved by nitration of 8-hydroxyquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Introduction of the Methoxy-Phenyl Group: The 8-hydroxy-5-nitroquinoline is then reacted with a methoxy-phenyl derivative under conditions that facilitate the formation of a carbon-carbon bond, such as a Friedel-Crafts alkylation.
Formation of the Propionamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can chelate metal ions, which is crucial for its antimicrobial activity. It can also interact with DNA and proteins, leading to its anticancer effects.
Pathways Involved: The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death. It can also inhibit key enzymes involved in cellular processes.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar chelating properties but lacks the additional functional groups.
5-Nitro-8-quinolinol: Similar structure but without the methoxy-phenyl and propionamide groups.
Quinoline Derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE is unique due to the combination of hydroxy, nitro, methoxy-phenyl, and propionamide groups, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C20H19N3O5 |
|---|---|
分子量 |
381.4g/mol |
IUPAC 名称 |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H19N3O5/c1-3-17(24)22-18(13-7-4-5-9-16(13)28-2)14-11-15(23(26)27)12-8-6-10-21-19(12)20(14)25/h4-11,18,25H,3H2,1-2H3,(H,22,24) |
InChI 键 |
MWJQADAFEHDUAX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
规范 SMILES |
CCC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-5-{2-[(4-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410632.png)

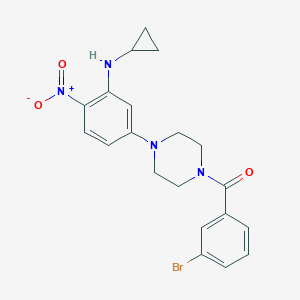
![4-chloro-N-[4-(2,2-dicyanovinyl)phenyl]-3-nitrobenzamide](/img/structure/B410637.png)
![4-Methyl-5-{2-[(3-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410638.png)

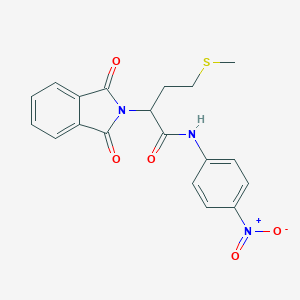
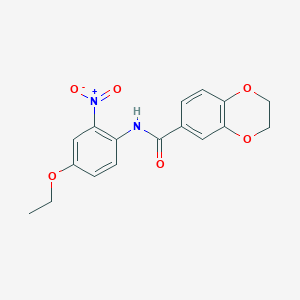
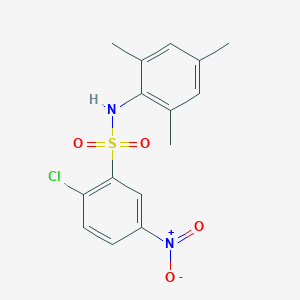
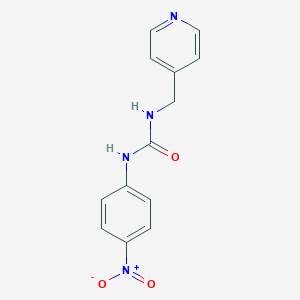
![Methyl 4-[({4-chloro-3-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410647.png)
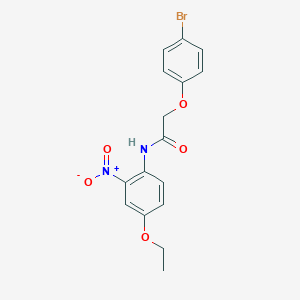
![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410652.png)
![N-[(2-benzoylhydrazino)carbothioyl]propanamide](/img/structure/B410654.png)
